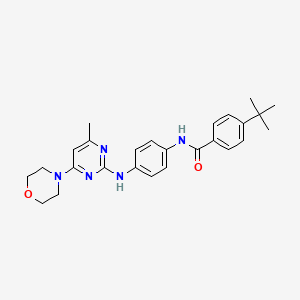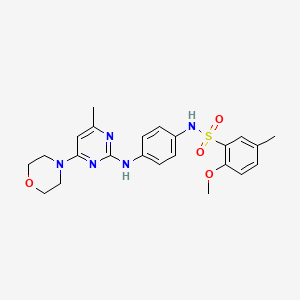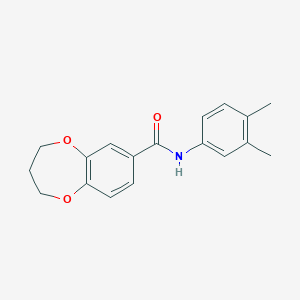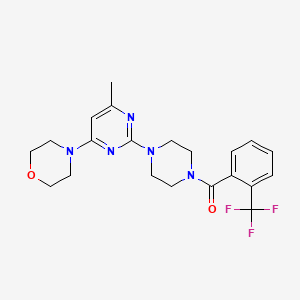
4-(tert-butyl)-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide is a complex organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Attachment of the morpholine group:
Coupling with the benzamide structure: The final step involves coupling the pyrimidine derivative with a benzamide precursor under specific conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the morpholine ring.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, especially nucleophilic aromatic substitution, can modify the benzamide or pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, compounds like this one are often studied for their potential as enzyme inhibitors or receptor modulators. They can be used in assays to understand biological pathways and mechanisms.
Medicine
In medicinal chemistry, benzamide derivatives are explored for their therapeutic potential. They may act as anti-cancer agents, anti-inflammatory drugs, or central nervous system modulators.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-(tert-butyl)-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes, inhibiting their activity or modulating their function. The molecular targets could include kinases, receptors, or other proteins involved in signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(tert-butyl)-N-(4-aminophenyl)benzamide: Lacks the pyrimidine and morpholine groups.
N-(4-(4-methyl-6-morpholinopyrimidin-2-yl)phenyl)benzamide: Lacks the tert-butyl group.
Uniqueness
The presence of the tert-butyl group, morpholine ring, and pyrimidine moiety in 4-(tert-butyl)-N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzamide makes it unique
Eigenschaften
Molekularformel |
C26H31N5O2 |
|---|---|
Molekulargewicht |
445.6 g/mol |
IUPAC-Name |
4-tert-butyl-N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C26H31N5O2/c1-18-17-23(31-13-15-33-16-14-31)30-25(27-18)29-22-11-9-21(10-12-22)28-24(32)19-5-7-20(8-6-19)26(2,3)4/h5-12,17H,13-16H2,1-4H3,(H,28,32)(H,27,29,30) |
InChI-Schlüssel |
TUIZPAPMYHGXSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-(2-methylpropyl)-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11237608.png)
![N-(2,4-dimethoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11237611.png)
![N~6~-(4-methylbenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11237622.png)

![N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11237628.png)
![methyl 3-{[(6-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B11237630.png)
![6-chloro-N-(2,3-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11237632.png)
![4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-[2-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11237641.png)

![Ethyl 4-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11237649.png)


![3,3-dimethyl-1-oxo-N-phenyl-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B11237662.png)

